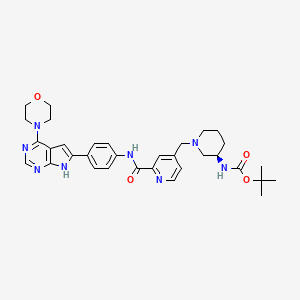

Menin-MLL inhibitor 20

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Inhibidor de Menin-MLL 20 es una pequeña molécula diseñada para inhibir la interacción entre las proteínas menin y leucemia de linaje mixto (MLL). Esta interacción es crucial en el desarrollo de ciertos tipos de leucemia, particularmente aquellos que involucran reordenamientos del gen MLL. Al interrumpir esta interacción, el Inhibidor de Menin-MLL 20 tiene como objetivo detener la progresión de la leucemia y potencialmente ofrecer un nuevo enfoque terapéutico para pacientes con esta enfermedad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Métodos de producción industrial

La producción industrial del Inhibidor de Menin-MLL 20 probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que minimiza los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables .

Análisis De Reacciones Químicas

Tipos de reacciones

El Inhibidor de Menin-MLL 20 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar óxidos u otros compuestos que contienen oxígeno.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno para formar compuestos reducidos.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación del Inhibidor de Menin-MLL 20 incluyen:

Catalizadores de paladio: Para reacciones de acoplamiento.

Nucleófilos: Como aminas o tioles para reacciones de sustitución.

Agentes oxidantes: Como peróxido de hidrógeno o permanganato de potasio para reacciones de oxidación

Productos principales

Los productos principales formados a partir de estas reacciones son típicamente derivados del Inhibidor de Menin-MLL 20 con grupos funcionales modificados que pueden mejorar o alterar su actividad biológica .

Aplicaciones Científicas De Investigación

El Inhibidor de Menin-MLL 20 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la interacción entre las proteínas menin y MLL y para desarrollar nuevos inhibidores con propiedades mejoradas

Biología: Emplead

o en ensayos basados en células para investigar el papel de las interacciones menin-MLL en los procesos celulares y los estados de enfermedad

Medicina: Explorado como un posible agente terapéutico para el tratamiento de la leucemia, particularmente en pacientes con reordenamientos de MLL

Industria: Potencialmente utilizado en el desarrollo de ensayos de diagnóstico y plataformas de detección para nuevos inhibidores de menin-MLL

Mecanismo De Acción

El Inhibidor de Menin-MLL 20 ejerce sus efectos al unirse a la proteína menin y prevenir su interacción con las proteínas MLL. Esta interrupción inhibe las vías de señalización descendentes que promueven la proliferación y supervivencia de las células leucémicas. Los principales objetivos moleculares y vías involucradas incluyen los genes HOXA9 y MEIS1, que son críticos para la actividad leucemogénica de las proteínas de fusión MLL .

Comparación Con Compuestos Similares

Compuestos similares

Se han desarrollado varios otros inhibidores de menin-MLL, que incluyen:

Revumenib (SNDX-5613): Un inhibidor selectivo de menin con eficacia demostrada en ensayos clínicos

KO-539 (Ziftomenib): Otro inhibidor de menin con resultados prometedores en estudios de fase temprana

Singularidad

El Inhibidor de Menin-MLL 20 es único en su afinidad de unión específica y selectividad para la interacción menin-MLL. Ha mostrado una potente actividad en modelos preclínicos de leucemia y ofrece una estructura química distinta en comparación con otros inhibidores, lo que puede traducirse en diferencias en la farmacocinética y la eficacia terapéutica .

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]pyridin-4-yl]methyl]piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFHTFMFYAODPE-RUZDIDTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)